(2R,3S)-2,3-dimethylmorpholine hydrochloride

Catalog No.
S6449917
CAS No.
1660110-78-0
M.F
C6H14ClNO
M. Wt
151.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3S)-2,3-dimethylmorpholine hydrochloride

CAS Number

1660110-78-0

Product Name

(2R,3S)-2,3-dimethylmorpholine hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

(2R,3S)-2,3-dimethylmorpholine hydrochloride is a chiral compound belonging to the morpholine family, characterized by a six-membered ring containing one nitrogen atom and two methyl groups at the 2 and 3 positions. Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of approximately 162.66 g/mol. The hydrochloride form indicates that it is a salt derived from the reaction of morpholine with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry.

There is no scientific research currently available on the specific mechanism of action of ((2R,3S)-DMDM-HCl).

  • As research is limited, specific safety information on ((2R,3S)-DMDM-HCl) is not yet available. It's important to handle any unknown compound with caution following general laboratory safety guidelines.
  • Organic synthesis: Morpholine's ring structure with a nitrogen atom makes it a valuable functional group in organic chemistry. (2R,3S)-2,3-dimethylmorpholine hydrochloride could potentially serve as a reactant or catalyst in reactions involving the formation of new carbon-carbon or carbon-nitrogen bonds. However, specific examples for this application with (2R,3S)-2,3-dimethylmorpholine hydrochloride are currently unavailable.
  • Medicinal chemistry: Due to their nitrogen atom and ability to form hydrogen bonds, morpholines can interact with biological molecules. This property has led to the development of various drugs containing a morpholine ring structure. () While (2R,3S)-2,3-dimethylmorpholine hydrochloride itself might not have known medicinal properties, its chiral structure and functional groups could be of interest for researchers designing new drugs.
  • Material science: Certain morpholines have been explored for their potential applications in material science due to their ability to self-assemble and form specific structures. () The unique stereochemistry of (2R,3S)-2,3-dimethylmorpholine hydrochloride could be of interest for researchers investigating the formation of novel materials with specific properties.

The chemical behavior of (2R,3S)-2,3-dimethylmorpholine hydrochloride can be understood through several types of reactions:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming various derivatives.
  • Oxidation: The hydroxyl group can be oxidized to generate ketones or aldehydes.
  • Reduction: The compound can be reduced to yield different amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and pH are crucial for selective reactivity.

Research indicates that (2R,3S)-2,3-dimethylmorpholine hydrochloride exhibits notable biological activity. It has been evaluated for its potential therapeutic effects, particularly as a precursor in drug synthesis. Its structure suggests possible interactions with biological targets such as enzymes and receptors, which could lead to pharmacological applications. Computational studies have predicted diverse biological activities, including antimicrobial and anti-inflammatory properties.

The synthesis of (2R,3S)-2,3-dimethylmorpholine hydrochloride can be achieved through several methods:

  • Chiral Catalysis: Utilizing chiral catalysts to ensure the desired stereochemistry.
  • Continuous Flow Reactors: Industrial production may involve continuous flow reactors to optimize reaction conditions and improve yield.
  • Biocatalysis: Employing biocatalysts like enzymes for high enantioselectivity and efficiency.

These methods allow for efficient production in laboratory settings.

(2R,3S)-2,3-dimethylmorpholine hydrochloride has several applications across different fields:

  • Pharmaceutical Development: As a precursor in the synthesis of various drugs.
  • Material Science: Potential use in developing chiral supramolecular assemblies or new materials with specific functionalities.
  • Catalysis: Its unique properties make it suitable for applications in asymmetric catalysis and ionic liquids.

Interaction studies involving (2R,3S)-2,3-dimethylmorpholine hydrochloride focus on its binding affinity to various biological targets. Techniques employed include:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Isothermal Titration Calorimetry: To study thermodynamic parameters of binding interactions.
  • Molecular Docking Studies: To predict how the compound interacts with specific enzymes or receptors.

These studies are crucial for understanding its potential therapeutic roles and side effects.

Several compounds share structural similarities with (2R,3S)-2,3-dimethylmorpholine hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
MorpholineSix-membered ring with one nitrogen atomBasic structure; versatile reactivity
4-MethylmorpholineMethyl group at position 4Increased lipophilicity
N,N-DimethylmorpholineTwo methyl groups on nitrogenEnhanced basicity; potential for greater reactivity
1-MethylpiperidineFive-membered ring with one nitrogen atomStructural variation; different biological activity

What sets (2R,3S)-2,3-dimethylmorpholine hydrochloride apart from similar compounds is its specific stereochemistry and the presence of two methyl groups at the 2 and 3 positions of the morpholine ring. This configuration imparts distinct steric and electronic properties that enhance its reactivity and selectivity in various chemical and biological processes.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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